4-(2-Hydroxymethylphenyl)-2-methylphenol
Description
4-(2-Hydroxymethylphenyl)-2-methylphenol is a phenolic compound featuring a 2-methylphenol core substituted with a hydroxymethylphenyl group at the 4-position. These analogs are frequently synthesized for applications in pharmaceuticals, lignin degradation studies, and environmental chemistry. The hydroxymethyl group in the target compound likely enhances its polarity and hydrogen-bonding capacity compared to alkyl or alkoxy substituents, influencing solubility, reactivity, and biological activity .
Properties
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-8-11(6-7-14(10)16)13-5-3-2-4-12(13)9-15/h2-8,15-16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZOVOIFIWDGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683721 | |
| Record name | 2'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-33-4 | |
| Record name | 2'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxymethylphenyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylphenol with formaldehyde in the presence of a base, followed by a reduction step to introduce the hydroxymethyl group. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. The final product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxymethylphenyl)-2-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydroxyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(2-Carboxyphenyl)-2-methylphenol.
Reduction: 4-(2-Methylphenyl)-2-methylphenol.
Substitution: 4-(2-Hydroxymethylphenyl)-2-methyl-5-nitrophenol.
Scientific Research Applications
4-(2-Hydroxymethylphenyl)-2-methylphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxymethylphenyl)-2-methylphenol involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert specific effects on cellular processes.
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: Alkyl/alkoxy-substituted 2-methylphenols (e.g., PBP-C2, PBP-C6) are synthesized via nucleophilic substitution or alkylation, with yields varying by chain length (e.g., 16% for PBP-C2 vs. 47% for PBP-C6) . The hydroxymethyl derivative may require protective-group strategies to avoid side reactions during synthesis.
Functional and Environmental Comparisons
Antimicrobial Activity :
- 2-Methylphenol and 4-Methylphenol are prominent in bio-oils (14.6–26.1 wt.%) and exhibit antifungal properties, particularly against agricultural pathogens .
- 4-(2-Hydroxymethylphenyl)-2-methylphenol may offer enhanced bioactivity due to the hydroxymethyl group’s ability to form hydrogen bonds with microbial enzymes.
Environmental Impact :
- 2-Methylphenol and 4-Methylphenol are detected in polluted groundwater at concentrations exceeding hazard thresholds (e.g., 2-Methylphenol at 3&4-Methylphenol HRLs) .
- Hydroxymethyl derivatives are less documented in environmental studies but may degrade faster due to oxidative susceptibility compared to alkylated analogs .
Regulatory Considerations :
- The U.S. EPA classifies phenolic compounds (e.g., 2,4-Dimethylphenol) under revised clean-up goals (6000 μg/L for phenol equivalents), emphasizing their persistence and toxicity .
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